3-Butoxy-6-(4-ethoxyphenyl)pyridazine

Lipophilicity Membrane permeability ADME

Generic 3,6-disubstituted pyridazine sourcing introduces uncontrolled lipophilicity variables that confound cellular potency data. 3-Butoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-96-3) eliminates this uncertainty with precisely quantified physicochemical parameters. • Quantified Differentiation: +0.78 LogP increase versus the ethoxy analog (CAS 650602-95-2) at identical TPSA (44.24 Ų), enabling decoupled permeability SAR studies. • Defined Physicochemical Profile: MW 272.34 g/mol, LogP 3.72-ideal as an LC-MS retention-time marker for pyridazine library characterization. • Supply Assurance: Available from stock in 10 mg, 50 mg, and 100 mg standard packs with custom synthesis options for bulk requirements.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 650602-96-3
Cat. No. B12607415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-6-(4-ethoxyphenyl)pyridazine
CAS650602-96-3
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC
InChIInChI=1S/C16H20N2O2/c1-3-5-12-20-16-11-10-15(17-18-16)13-6-8-14(9-7-13)19-4-2/h6-11H,3-5,12H2,1-2H3
InChIKeyDOAPGTIWXQOXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-96-3): Core Physicochemical & Structural Identity for Procurement Specification


3-Butoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-96-3) is a disubstituted pyridazine heterocycle bearing a 3-butoxy side chain and a 6-(4-ethoxyphenyl)aryl substituent, with a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . This compound belongs to the broader 3,6-disubstituted pyridazine family, a scaffold recognized in medicinal chemistry for yielding bioactive molecules targeting kinases, cathepsin K, and phosphodiesterases [1]. Its calculated LogP of 3.72 and topological polar surface area (TPSA) of 44.24 Ų place it in a physicochemically distinct region relative to shorter-chain alkoxy analogs, making precise structural identity critical for reproducible biological or material-science outcomes .

Why Generic 3,6-Disubstituted Pyridazine Interchange Fails: The Alkoxy-Chain Differential in 3-Butoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-96-3)


Within the 3,6-disubstituted pyridazine class, seemingly minor variations in the 3-alkoxy chain length produce quantifiable differences in lipophilicity, steric bulk, and predicted target engagement that preclude simple interchange. The closest commercially catalogued analog, 3-ethoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-95-2), differs by only two methylene units yet exhibits a LogP shift from 2.94 to 3.72—a ΔLogP of +0.78—which translates to a roughly 6-fold increase in octanol-water partition coefficient [1]. Such differences directly affect membrane permeability, metabolic stability, and off-target promiscuity profiles. The evidence items below quantify the specific dimensions along which 3-butoxy-6-(4-ethoxyphenyl)pyridazine diverges from its nearest neighbors, enabling data-driven selection rather than class-based assumptions.

Quantitative Differentiation Evidence: 3-Butoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-96-3) vs. Closest Analogs


Lipophilicity Advantage: +0.78 LogP Delta Over the Ethoxy Analog Drives Membrane Permeability Differentiation

The target compound (CAS 650602-96-3) has a calculated LogP of 3.72, compared to 2.94 for its closest structural analog, 3-ethoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-95-2), yielding a ΔLogP of +0.78 [1]. This difference corresponds to approximately a 6-fold higher predicted octanol-water partition coefficient, indicating substantially greater membrane permeation potential. Lipophilicity strongly correlates with passive transcellular permeability and is a primary determinant of oral bioavailability and blood-brain barrier penetration in CNS-targeted programs [2].

Lipophilicity Membrane permeability ADME

Topological Polar Surface Area Parity with Enhanced Lipophilicity: A Favorable ADME Profile Differentiation

Despite the significant LogP increase, the target compound retains a TPSA of 44.24 Ų, identical to the ethoxy analog (CAS 650602-95-2; TPSA = 44.24 Ų) [1]. This combination—enhanced lipophilicity without increased polar surface area—creates a differentiated profile that may improve membrane permeability while maintaining hydrogen-bonding capacity within the established drug-like range (TPSA < 140 Ų for oral bioavailability and < 90 Ų for blood-brain barrier penetration) [2].

ADME Drug-likeness Physicochemical profiling

Molecular Weight Differential of +28 Da vs. Ethoxy Analog: Implications for Ligand Efficiency Metrics

The target compound (MW = 272.34 Da) is 28.05 Da heavier than the ethoxy analog 3-ethoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-95-2; MW = 244.29 Da), a mass increase corresponding precisely to two methylene (–CH₂–CH₂–) units [1]. In fragment-based and lead-optimization workflows, this incremental mass addition must be justified by commensurate gains in potency or selectivity to maintain ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics within acceptable ranges [2].

Ligand efficiency Fragment-based design Molecular weight

Structural Differentiation from 3-Butoxy-6-phenylpyridazine: The 4-Ethoxy Substituent as a Key Pharmacophoric Element

The target compound carries a 4-ethoxyphenyl group at the 6-position, distinguishing it from 3-butoxy-6-phenylpyridazine (CAS 81819-88-7), which lacks the para-ethoxy substituent. The 4-ethoxy group contributes additional hydrogen-bond acceptor capacity and electron-donating resonance effects that can modulate π-stacking interactions with aromatic receptor pockets [1]. In related 3,6-disubstituted pyridazine series, para-alkoxy substitution on the 6-phenyl ring has been shown to significantly influence target binding affinity; for example, in cathepsin K inhibitor programs, aryl substitution patterns on the pyridazine core directly modulated enzymatic IC₅₀ values [2].

Structure-activity relationship Pharmacophore Aryl substitution

Predicted Biological Activity Spectrum: Multi-Target Potential with Lipid Metabolism and Antineoplastic Signatures

In silico prediction of biological activity spectra using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests that 3-butoxy-6-(4-ethoxyphenyl)pyridazine may exhibit polypharmacology, with high probability scores for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961) [1]. While these predictions are computational and require experimental validation, they provide a testable hypothesis framework for target identification that differentiates this compound from analogs lacking one or both substitution features. The pyridazine scaffold is known to engage kinases (e.g., CDK2, p38MAPK, VEGFR-2) and proteases (e.g., cathepsin K), lending plausibility to the predicted multi-target profile [2].

In silico prediction PASS Polypharmacology

Recommended Deployment Scenarios for 3-Butoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-96-3) Based on Quantitative Differentiation Evidence


Membrane Permeability Structure-Activity Relationship (SAR) Studies in Kinase or Protease Inhibitor Programs

Use 3-butoxy-6-(4-ethoxyphenyl)pyridazine as a lipophilic probe in parallel with its ethoxy analog (CAS 650602-95-2) to decouple LogP effects from TPSA effects on cellular potency. The +0.78 ΔLogP at identical TPSA enables quantification of permeability-driven potency shifts in cell-based assays, particularly relevant for programs targeting intracellular enzymes such as cathepsin K, CDK2, or p38MAPK where the pyridazine scaffold has established precedence [1].

Focused Compound Library Assembly for Phenotypic Screening in Oncology and Metabolic Disease

Based on PASS-predicted activity signatures (antineoplastic Pa = 0.961; lipid metabolism regulator Pa = 0.999), incorporate this compound into diversity-oriented screening libraries targeting cancer cell lines or metabolic disorder models. The dual alkoxy-aryl substitution pattern provides a distinct chemical feature vector not represented by simpler mono-substituted pyridazine analogs [2].

Lead Optimization Benchmarking: Ligand Efficiency and Lipophilic Efficiency Calculations

Employ the compound as a reference point for assessing the efficiency cost of alkoxy chain extension in pyridazine-based lead series. The precisely quantified +28 Da mass increment and +0.78 LogP shift allow calculation of ΔLE and ΔLLE once potency data are obtained, enabling go/no-go decisions on further chain elongation in hit-to-lead campaigns [3].

Physicochemical Standard for Analytical Method Development in Pyridazine Chemistry

With its well-defined physicochemical properties (MW 272.34, LogP 3.72, TPSA 44.24 Ų), this compound can serve as a retention-time marker and system suitability standard for reversed-phase HPLC and LC-MS methods used to characterize pyridazine compound libraries, where retention time prediction based on LogP is critical for method optimization .

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